molecular formula C17H17N5O2S B6947256 N-(6-morpholin-4-ylpyridin-3-yl)-5-thiophen-3-yl-1H-pyrazole-4-carboxamide

N-(6-morpholin-4-ylpyridin-3-yl)-5-thiophen-3-yl-1H-pyrazole-4-carboxamide

Cat. No.: B6947256
M. Wt: 355.4 g/mol
InChI Key: TUPHHBPWDOHLBJ-UHFFFAOYSA-N
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Description

N-(6-morpholin-4-ylpyridin-3-yl)-5-thiophen-3-yl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a pyridine ring, a thiophene ring, and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Properties

IUPAC Name

N-(6-morpholin-4-ylpyridin-3-yl)-5-thiophen-3-yl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-17(14-10-19-21-16(14)12-3-8-25-11-12)20-13-1-2-15(18-9-13)22-4-6-24-7-5-22/h1-3,8-11H,4-7H2,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPHHBPWDOHLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)NC(=O)C3=C(NN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-morpholin-4-ylpyridin-3-yl)-5-thiophen-3-yl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 6-morpholin-4-ylpyridin-3-amine. This can be achieved through the reaction of 3-chloropyridine with morpholine under reflux conditions in the presence of a base such as potassium carbonate.

    Thiophene Derivative Formation: The thiophene ring is introduced by reacting 3-bromothiophene with a suitable organometallic reagent, such as n-butyllithium, followed by quenching with carbon dioxide to form the corresponding carboxylic acid.

    Pyrazole Ring Formation: The pyrazole ring is synthesized by reacting hydrazine hydrate with an appropriate 1,3-diketone under acidic conditions.

    Coupling Reactions: The final compound is obtained by coupling the pyridine, thiophene, and pyrazole intermediates through amide bond formation. This step typically involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or hydrogenation over palladium on carbon.

    Substitution: The pyridine and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively. For example, halogenation can be achieved using N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidizing Agents: mCPBA, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(6-morpholin-4-ylpyridin-3-yl)-5-thiophen-3-yl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against certain bacterial and fungal strains, making it a candidate for further investigation in the development of new antibiotics .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to inhibit specific enzymes and receptors makes it a promising lead compound for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its incorporation into polymers or other materials could lead to innovations in various technological applications.

Mechanism of Action

The mechanism of action of N-(6-morpholin-4-ylpyridin-3-yl)-5-thiophen-3-yl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the target protein, leading to its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-morpholin-4-ylpyridin-3-yl)thiophene-2-carboxamide: This compound shares the morpholine and pyridine rings but differs in the position and type of the thiophene ring.

    N-(6-morpholin-4-ylpyridin-3-yl)-1H-pyrazole-4-carboxamide: Similar structure but lacks the thiophene ring.

Uniqueness

N-(6-morpholin-4-ylpyridin-3-yl)-5-thiophen-3-yl-1H-pyrazole-4-carboxamide is unique due to the presence of all three rings (morpholine, pyridine, and thiophene) in its structure, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with biological targets and makes it a versatile compound for various applications.

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